2-Isopropyl-6-methylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

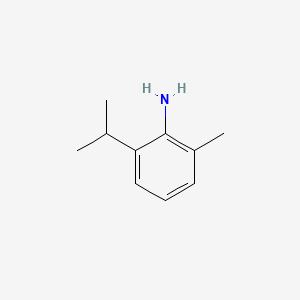

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTKYVBFPULMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200628 | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-85-3 | |

| Record name | 2-Isopropyl-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ISOPROPYL-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methylaniline (CAS 5266-85-3): A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropyl-6-methylaniline, a versatile substituted aniline that serves as a crucial intermediate in the synthesis of a range of valuable compounds, from pharmaceuticals to specialized ligands. This document moves beyond a simple recitation of facts to offer insights into the practical application and synthetic utility of this important chemical building block.

Core Molecular and Physicochemical Profile

This compound, also known as 6-isopropyl-o-toluidine, is an aromatic amine with the chemical formula C₁₀H₁₅N. The strategic positioning of the isopropyl and methyl groups ortho to the amine functionality imparts significant steric hindrance, a feature that critically influences its reactivity and defines its utility in selective chemical transformations.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 5266-85-3 | [1] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Clear red to brown liquid | [3] |

| Boiling Point | 231-232 °C | [3] |

| Density | 0.957 g/cm³ | [2] |

| Flash Point | 42 °C | [3] |

| Refractive Index (n20/D) | 1.544 (lit.) | [3] |

Synthesis of this compound: A Mechanistic Perspective

The industrial and laboratory-scale synthesis of this compound is primarily achieved through the ortho-alkylation of anilines. Understanding the underlying principles of these methods is key to optimizing reaction conditions and ensuring high yields and purity.

Friedel-Crafts Alkylation of o-Toluidine

A prevalent synthetic route involves the direct alkylation of o-toluidine with propylene. This reaction is a classic example of a Friedel-Crafts alkylation, where a Lewis acid catalyst is employed to generate a carbocation from propylene, which then acts as the electrophile.

A common catalyst for this transformation is aluminum trichloride (AlCl₃).[4] The choice of a Lewis acid is critical as it must be strong enough to activate the alkene without being excessively deactivated by the basic aniline.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation [4]

-

Reaction Setup: To a suitable autoclave reactor, add o-toluidine and aluminum trichloride. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing yield and minimizing side products.

-

Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture, which can deactivate the catalyst.

-

Propylene Introduction: Introduce propylene gas into the reactor to a specific pressure. The concentration of propylene will influence the reaction rate.

-

Heating and Reaction: Heat the mixture to 130-150 °C with stirring. The reaction is typically carried out for 4-5 hours.

-

Workup: After cooling, the reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent like toluene.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield the final this compound.

Zeolite-Catalyzed Alkylation

An alternative, more contemporary approach utilizes solid acid catalysts, such as H-Y zeolite, for the condensation of o-toluidine and propylene.[5] This method offers several advantages over traditional Lewis acid catalysis, including easier catalyst separation, reduced corrosive waste, and potential for continuous flow processes. The reaction is typically conducted at elevated temperature and pressure to achieve high conversion rates.[5]

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique sterically hindered structure of this compound makes it a valuable precursor for several important molecules, most notably in the fields of drug development and agrochemicals.

A Key Intermediate for the Anesthetic Propofol

While not a direct precursor, this compound is a crucial stepping stone in the synthesis of 2,6-diisopropylaniline, which is a key intermediate in the production of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). The synthesis of 2,6-diisopropylaniline can be achieved through further isopropylation of this compound.

Conceptual Synthetic Progression to Propofol

The transformation of this compound to 2,6-diisopropylaniline represents a second alkylation step. Subsequently, 2,6-diisopropylaniline can be converted to propofol through a diazotization reaction followed by hydrolysis. This multi-step synthesis highlights the importance of carefully controlling regioselectivity at each stage.

Caption: Pathway from this compound to Propofol.

Precursor for Ligand Synthesis in Catalysis

The sterically demanding nature of the 2,6-diisopropylanilino moiety, derived from 2,6-diisopropylaniline, has made it a cornerstone in the design of N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in the development of highly active and stable ruthenium-based catalysts for olefin metathesis, a powerful tool in modern organic synthesis.[6]

Role in Agrochemicals

This compound also finds application in the agrochemical industry as an intermediate in the synthesis of herbicides.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the substituted carbons appearing at lower field. The carbons of the methyl and isopropyl groups will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ). Fragmentation patterns will be consistent with the loss of methyl and isopropyl groups.

Safety, Toxicology, and Metabolism

Hazard Profile

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicological and Metabolic Considerations

While specific in-vivo metabolic studies on this compound are not extensively documented in readily available literature, the metabolism of structurally related anilines has been investigated. For instance, studies on 2-methyl-6-ethylaniline have shown that metabolic pathways can involve hydroxylation of the aromatic ring and oxidation of the alkyl substituents.[9][10] It is plausible that this compound undergoes similar metabolic transformations in vivo, primarily mediated by cytochrome P450 enzymes in the liver. The formation of reactive metabolites is a general concern with aromatic amines, and this possibility should be considered in any toxicological assessment.[11]

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its sterically hindered structure is the key to its utility, enabling regioselective syntheses and the creation of robust ligands for catalysis. Its role as a precursor in the synthesis of the anesthetic propofol underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safety profile is essential for its effective and safe utilization in research and development.

References

- 1. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 5266-85-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound, CAS No. 5266-85-3 - iChemical [ichemical.com]

- 4. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-isopropyl-6-methyl-aniline | 5266-85-3 [sigmaaldrich.com]

- 8. 5266-85-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.ncat.edu [profiles.ncat.edu]

- 11. news.umich.edu [news.umich.edu]

Physicochemical properties of 2-Isopropyl-6-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 5266-85-3), a key intermediate in the synthesis of various medicines and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into its molecular structure, spectroscopic signatures, chemical reactivity, and safe handling. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction to this compound

This compound, also known as 6-Isopropyl-o-toluidine, is a substituted aniline derivative that holds significant industrial importance.[3] Its unique structure, featuring steric hindrance around the amino group due to the adjacent isopropyl and methyl substituents, imparts specific reactivity and properties that are leveraged in fine chemical synthesis. The primary commercial applications lie in its role as a precursor for pharmaceuticals and as an intermediate in the production of herbicides.[1][2] Understanding its fundamental physicochemical properties is therefore critical for process optimization, quality control, and the development of new synthetic methodologies. This guide synthesizes available data to provide a robust scientific foundation for professionals working with this compound.

Molecular and Structural Properties

The identity and purity of this compound are defined by its unique molecular structure and associated identifiers.

Chemical Structure

The molecule consists of an aniline core with an isopropyl group at the 2-position and a methyl group at the 6-position.

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-6-propan-2-ylaniline | [3] |

| CAS Number | 5266-85-3 | [4] |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.23-149.24 g/mol | [3][5][6] |

| InChI Key | DDTKYVBFPULMGN-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C)N | [3][4] |

| EC Number | 226-083-5 | [4] |

Physical and Thermodynamic Properties

The physical state and thermodynamic constants are essential for handling, storage, and process design. The compound is typically a liquid at room temperature.

| Property | Value | Source(s) |

| Appearance | Clear red to brown liquid | [4][7][8] |

| Boiling Point | 231-232 °C at 760 mmHg; 108-110 °C at 10 mmHg | [8][9] |

| Density | 0.944 - 0.957 g/cm³ | [4][8] |

| Flash Point | 41.7 - 97.8 °C | [4][7] |

| Refractive Index (n20/D) | 1.544 | [4][8] |

| Vapor Pressure | 0.048 mmHg at 25 °C | [4][8] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ are:

-

Aromatic Protons (Ar-H): Multiple signals in the δ 6.8-7.2 ppm range, corresponding to the three protons on the benzene ring.

-

Amine Protons (NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position is concentration-dependent.

-

Isopropyl Methine Proton (CH): A septet near δ 3.0-3.5 ppm.

-

Methyl Protons (Ar-CH₃): A singlet around δ 2.2 ppm.

-

Isopropyl Methyl Protons (C(CH₃)₂): A doublet near δ 1.2 ppm.

¹³C NMR spectral data is also available for this compound.[3]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is a key identifier.[3] Expected characteristic peaks include:

-

N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ range.

-

N-H Bend: A band around 1600-1650 cm⁻¹.

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

As an aniline derivative, the compound is a weak base. The pKa refers to the acidity of its conjugate acid (C₁₀H₁₅NH⁺).

-

Predicted pKa: 4.28 ± 0.10[4] This value indicates it is a weaker base than aniline (pKa ≈ 4.6), likely due to the steric hindrance from the ortho substituents affecting the solvation of the anilinium ion.

Solubility and Partitioning

-

LogP: 3.28[4]

-

XLogP3: 2.4 - 2.73[4][7] The high LogP value indicates poor solubility in water and high solubility in nonpolar organic solvents like toluene, diethyl ether, and ethyl acetate.

Synthesis and Reactivity

This compound is primarily synthesized via the alkylation of o-toluidine. A common industrial method involves the reaction of o-toluidine with propylene using a catalyst.[1][10]

Caption: A typical synthesis workflow for this compound.[1]

The amino group undergoes typical reactions for aromatic amines, such as diazotization, acylation, and alkylation. However, the steric bulk from the adjacent isopropyl and methyl groups can significantly reduce the reaction rates compared to unhindered anilines.

Experimental Protocols

The following protocols provide standardized methods for characterizing this compound.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the aniline sample in a suitable solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent.

-

Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector: Flame Ionization Detector (FID), 280 °C.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Self-Validation: The method's validity is confirmed by a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The retention time should be consistent across multiple runs.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized 0.1 M solution of Hydrochloric Acid (HCl).

-

Prepare a ~0.05 M solution of this compound in a 50:50 ethanol/water mixture to ensure solubility.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Place a known volume (e.g., 25 mL) of the aniline solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue adding titrant well past the equivalence point (indicated by a rapid change in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve.

-

The volume of titrant at the half-equivalence point is V_eq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Trustworthiness: This protocol is self-validating. A well-defined sigmoidal curve with a clear inflection point confirms a successful titration. The calculated pKa should be reproducible in triplicate experiments.

Safety and Handling

GHS Classification:

-

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

-

Signal Word: Warning

-

Hazard Statements:

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties dictated by its sterically hindered aromatic amine structure. Its high boiling point, poor water solubility, and mild basicity are key parameters for its application in organic synthesis. The protocols and data presented in this guide offer a reliable foundation for its safe handling, quality assessment, and effective use in research and development.

References

- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 2. Production and preparation method of 2-methyl-6-isopropyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. appretech.com [appretech.com]

- 7. echemi.com [echemi.com]

- 8. This compound, CAS No. 5266-85-3 - iChemical [ichemical.com]

- 9. 5266-85-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-Isopropyl-6-methylaniline: A Comprehensive Technical Guide

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-isopropyl-6-methylaniline (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview

This compound is an aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the specific arrangement and electronic environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.04 | d | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~6.73 | t | 1H | Ar-H |

| ~3.5 (broad) | s | 2H | -NH₂ |

| ~2.92 | sept | 1H | -CH(CH₃)₂ |

| ~2.18 | s | 3H | Ar-CH₃ |

| ~1.26 | d | 6H | -CH(CH₃)₂ |

Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 6.7-7.1 ppm) displays three distinct signals corresponding to the three protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at approximately 3.5 ppm is characteristic of the two amine (-NH₂) protons. The septet at ~2.92 ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~142 | C-NH₂ | Carbon attached to the electron-donating amino group, deshielded. |

| ~135 | C-CH(CH₃)₂ | Quaternary carbon attached to the isopropyl group. |

| ~128 | Ar-C | Aromatic carbon. |

| ~127 | Ar-C | Aromatic carbon. |

| ~122 | C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~118 | Ar-C | Aromatic carbon shielded by the amino group. |

| ~28 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~22 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

| ~18 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Predicted values are based on established substituent effects on aromatic systems and may vary in experimental data.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in the region of δ 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3500 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3000-3100 | C-H stretch | Aromatic C-H | Medium to Weak |

| 2850-2970 | C-H stretch | Aliphatic C-H (isopropyl, methyl) | Strong |

| 1600-1620 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1450-1550 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1250-1335 | C-N stretch | Aromatic Amine | Strong |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by features characteristic of a primary aromatic amine. The two distinct bands in the 3400-3500 cm⁻¹ region are a hallmark of the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.[2][3] Strong absorptions in the 2850-2970 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic ring appear in the 1450-1620 cm⁻¹ region.[2] A strong C-N stretching band is also expected around 1250-1335 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular ion peak (M⁺) for this compound is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Loss of CH₃ |

| 106 | [C₇H₈N]⁺ | Loss of C₃H₇ (isopropyl) |

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the molecular weight of this compound. A common and significant fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major fragment is expected at m/z 134, resulting from the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would be the loss of the entire isopropyl radical (•C₃H₇), leading to a fragment at m/z 106.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aniline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty cell or clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[7]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]

-

Instrumentation: Employ a mass spectrometer, commonly with an Electron Ionization (EI) source for fragmentation analysis.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound.

References

- 1. scbt.com [scbt.com]

- 2. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Isopropyl-6-methylaniline

This guide provides a comprehensive technical overview of the solubility and stability of 2-Isopropyl-6-methylaniline, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes known data with field-proven methodologies to offer a practical framework for handling and characterizing this compound.

Introduction: The Significance of this compound

This compound, a substituted aniline derivative, serves as a crucial building block in organic synthesis. Its structural features, including the sterically hindered amino group flanked by an isopropyl and a methyl group, impart unique reactivity and properties to the molecules it helps create. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide delves into the core physicochemical properties of this compound and provides robust experimental designs for its comprehensive characterization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its effective application. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 5266-85-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [1][3] |

| Appearance | Dark red to brown liquid | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 236.2 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 41.7 ± 0.0 °C | [1] |

| XLogP3 | 2.4 | [1] |

| Stability | Stable under normal temperatures and pressures | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation. While specific experimental data is not extensively published, a systematic approach can be employed to determine its solubility profile.

Predicted Solubility

Based on its structure, this compound is expected to exhibit good solubility in organic solvents and limited solubility in water. The presence of the non-polar isopropyl and methyl groups, along with the benzene ring, contributes to its lipophilic character. The amino group can participate in hydrogen bonding, which may afford some aqueous solubility, though this is likely limited by the overall hydrophobicity of the molecule.

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of this compound involves the shake-flask method.

Objective: To determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of final products.

Predicted Degradation Pathways

Anilines are susceptible to degradation through several mechanisms, primarily oxidation. The electron-rich amino group can be oxidized to form various products. Based on the degradation pathways of other alkylated anilines, the following are potential degradation routes for this compound:

-

Oxidation: The primary degradation pathway is likely to be oxidation of the amino group to form nitroso, nitro, and dimeric impurities. Atmospheric oxygen, especially in the presence of light or metal ions, can facilitate this process.[5]

-

Photodegradation: Exposure to UV light can provide the energy to initiate oxidation and other degradation reactions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though anilines are generally thermally stable at moderate temperatures.

Caption: Postulated oxidative degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8] These studies are a regulatory requirement in pharmaceutical development.[6][7]

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Methodology:

A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) should be subjected to the following stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[9]

-

Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 70°C).

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at various time points and analyzed by a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The development of a robust and validated analytical method is crucial for the accurate quantification of this compound and the detection of its impurities and degradation products.

Recommended Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for the routine analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent method for the separation and identification of this compound and its potential volatile impurities.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile degradation products formed during stability studies, LC-MS is the technique of choice.[9]

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 20% B to 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of their processes and products. The proposed analytical methodologies offer a starting point for the development of robust quality control procedures. A thorough understanding of these fundamental properties is a critical step in the successful application of this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. 5266-85-3|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 5266-85-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ijrpp.com [ijrpp.com]

Synthesis of 2-Isopropyl-6-methylaniline from o-Toluidine: A Strategic Overview of Catalytic Alkylation

An In-Depth Technical Guide

Abstract

2-Isopropyl-6-methylaniline is a sterically hindered aniline derivative that serves as a valuable intermediate in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals.[1][2] Its synthesis presents a classic challenge in organic chemistry: achieving selective ortho-C-alkylation on an already substituted, highly activated aromatic ring. This technical guide provides an in-depth analysis of the primary synthetic routes from o-toluidine, focusing on the catalytic alkylation with propylene. We will dissect the underlying mechanistic principles of Friedel-Crafts alkylation, compare homogeneous and heterogeneous catalytic systems, and provide detailed, field-proven protocols for researchers and chemical development professionals.

Mechanistic Foundations: The Challenge of Regioselectivity

The synthesis of this compound from o-toluidine is fundamentally an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[3][4] The core transformation involves the introduction of an isopropyl group onto the benzene ring of o-toluidine.

1.1 The Friedel-Crafts Alkylation Mechanism

The reaction proceeds through a multi-step mechanism catalyzed by an acid:

-

Generation of the Electrophile: The catalyst, typically a strong Lewis acid like aluminum trichloride (AlCl₃) or a solid acid like a zeolite, interacts with the alkylating agent (propylene). This generates a highly reactive isopropyl carbocation (CH₃)₂CH⁺ or a polarized catalyst-alkene complex that functions as the electrophile.[3][5]

-

Electrophilic Attack: The electron-rich aromatic ring of o-toluidine acts as a nucleophile, attacking the isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Deprotonation and Aromaticity Restoration: A weak base removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromatic system and yielding the final product. The catalyst is regenerated in this process.[3]

The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both activating, ortho-para directing groups. This electronic preference makes the positions ortho (C6) and para (C4) to the amino group the most likely sites for electrophilic attack. The primary challenge, therefore, is to direct the bulky isopropyl group selectively to the C6 position, avoiding reaction at the C4 position and potential N-alkylation at the amine itself.[6][7][8] Steric hindrance from the existing ortho-methyl group plays a crucial role in favoring alkylation at the other, less-hindered ortho position (C6).

Caption: General mechanism for Friedel-Crafts alkylation of o-toluidine.

Synthetic Methodologies: A Tale of Two Catalysts

The industrial synthesis of this compound is dominated by two main catalytic approaches: homogeneous catalysis using traditional Lewis acids and heterogeneous catalysis using solid acids like zeolites.

Method A: Homogeneous Catalysis with Aluminum Trichloride (AlCl₃)

This is a classic and robust method employing a powerful Lewis acid catalyst.[9] The reaction is typically conducted in a high-pressure autoclave to maintain the propylene alkylating agent in the liquid phase and ensure sufficient concentration for the reaction to proceed.

Causality Behind Experimental Choices:

-

Catalyst: Aluminum trichloride is a highly effective Lewis acid for generating carbocations from alkenes.[4] It is used in stoichiometric or near-stoichiometric amounts because it complexes with the nitrogen atom of the aniline, which would otherwise deactivate the catalyst.

-

Reactor: An autoclave is mandatory to safely handle the high pressures (up to 1 MPa) of propylene gas and the elevated temperatures required for the reaction.[9]

-

Temperature: A temperature of around 140°C provides the necessary activation energy for the reaction to proceed at a practical rate without causing excessive side reactions or product degradation.[9]

-

Inert Atmosphere: The system is purged with nitrogen to remove oxygen and moisture. This is critical because AlCl₃ reacts violently with water, and oxygen can lead to unwanted oxidative side products.[9]

Method B: Heterogeneous Catalysis with Zeolites

The use of solid acid catalysts, particularly zeolites such as H-Y, represents a more modern and environmentally benign approach to ortho-alkylation.[10] Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape-selective catalytic properties.

Causality Behind Experimental Choices:

-

Catalyst: H-Y zeolite possesses strong Brønsted acid sites within its porous framework, which can protonate propylene to generate the required electrophile.[10]

-

Advantages: Unlike AlCl₃, zeolites are non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration. This dramatically simplifies the work-up process and reduces acidic waste streams.

-

Reaction Conditions: This method typically requires higher temperatures (e.g., 250°C) and pressures (e.g., 861 psig or ~5.9 MPa) than the AlCl₃ process to achieve high conversion rates.[10] The higher temperature is needed to overcome the activation energy barrier on the solid catalyst surface.

-

Molar Ratio: A significant excess of propylene (e.g., 1:5 o-toluidine to propylene) is often used to maximize the conversion of the o-toluidine starting material.[10]

Data Presentation: Protocol Comparison

The choice between homogeneous and heterogeneous catalysis involves a trade-off between reaction conditions, catalyst handling, and process efficiency. The following table summarizes the key parameters for the two primary methods.

| Parameter | Method A: AlCl₃ Catalysis | Method B: H-Y Zeolite Catalysis |

| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid |

| Alkylation Agent | Propylene | Propylene |

| Typical Temperature | 140 °C[9] | 250 °C[10] |

| Typical Pressure | 1 MPa[9] | ~5.9 MPa (861 psig)[10] |

| Catalyst Loading | ~1.1 mol equivalent[9] | Catalytic amount |

| Reactant Ratio | o-Toluidine:Propylene (approx. 1:1) | o-Toluidine:Propylene (1:5)[10] |

| Reported Conversion | Not specified, product isolated | 81.5% of o-toluidine[10] |

| Key Advantage | High reactivity, well-established | Catalyst reusability, reduced waste |

| Key Disadvantage | Large waste stream, corrosive | Harsher conditions (T, P) required |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of this compound. Safety Note: These reactions involve high pressures, flammable materials, and corrosive reagents. They must only be performed by trained personnel in a suitable laboratory environment with appropriate safety equipment and engineering controls.

Protocol: AlCl₃-Catalyzed Synthesis

This protocol is adapted from the procedure described in patent CN102731319A.[9]

Equipment:

-

1L stainless steel autoclave with stirring, heating, and pressure monitoring capabilities.

-

Cylinder of propylene gas with regulator.

-

Nitrogen gas line.

-

Distillation apparatus for purification.

Reagents:

-

o-Toluidine (100 g, 0.93 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (133 g, 1.0 mol)

-

Propylene

-

Nitrogen (high purity)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for neutralization)

-

Organic solvent (e.g., toluene or diethyl ether for extraction)

Procedure:

-

Reactor Charging: Charge the 1L autoclave with o-toluidine (100 g) and anhydrous AlCl₃ (133 g). Seal the reactor securely.

-

Inerting: Begin stirring and purge the autoclave with nitrogen gas. Pressurize to 0.2 MPa with N₂, hold for 5 minutes, and then vent. Repeat this cycle 2-3 times to ensure an inert atmosphere.

-

Pressurization: Introduce propylene gas into the autoclave until the pressure reaches 1 MPa.

-

Reaction: Heat the reactor to 140°C while maintaining vigorous stirring. Hold at this temperature for 4 hours. Monitor the pressure; it may initially increase with temperature and then decrease as propylene is consumed.

-

Cooling & Depressurization: After 4 hours, cool the reactor to room temperature. Carefully and slowly vent the excess propylene in a fume hood.

-

Work-up & Quenching: Slowly and cautiously add the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid to decompose the aluminum complexes.

-

Neutralization & Extraction: Make the aqueous layer basic by adding a concentrated sodium hydroxide solution. Extract the product into an organic solvent (e.g., toluene).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain colorless this compound.[9]

Caption: High-level experimental workflow for autoclave synthesis.

Conclusion

The synthesis of this compound from o-toluidine is most effectively achieved via direct ortho-alkylation with propylene. The choice of catalyst dictates the process parameters and overall environmental impact. The traditional aluminum trichloride method is highly effective but generates significant waste. Modern heterogeneous catalysis using zeolites offers a greener alternative with simplified product work-up and catalyst recycling, though it often requires more forcing reaction conditions. For researchers and drug development professionals, the selection of a synthetic route will depend on the scale of the synthesis, available equipment, and environmental considerations. Both methods, when properly executed, provide reliable access to this important chemical building block.

References

- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Study on N-alkylation of o-toluidine over Modified Zeolite Catalysts (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-6-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, with a focus on the Friedel-Crafts alkylation of m-toluidine. This document delves into the underlying mechanistic principles, provides a validated experimental protocol, and explores the critical process parameters that govern the reaction's yield and selectivity. Drawing upon established literature and field-proven insights, this guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance and Synthetic Challenges of this compound

This compound is a crucial building block in the synthesis of a variety of commercial products, including herbicides and pharmaceuticals. Its molecular structure, featuring a sterically hindered amino group, imparts unique properties to the final products. However, the synthesis of this compound is not without its challenges. The directing effects of the amino and methyl groups on the aromatic ring, coupled with the inherent reactivity of the aniline moiety, can lead to a mixture of isomers and byproducts, making the selective synthesis of the desired 2,6-disubstituted product a significant synthetic hurdle.

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry, presents a viable pathway for the synthesis of this compound. This guide will explore the nuances of applying this classic reaction to the specific case of m-toluidine, providing a roadmap for its successful implementation.

The Heart of the Matter: Mechanism and Theory of Friedel-Crafts Alkylation of Anilines

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[1] In the context of synthesizing this compound from m-toluidine, the reaction is typically carried out using an alkylating agent such as isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid catalyst.

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the alkylating agent to form a carbocation or a highly polarized complex.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of m-toluidine attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

A significant challenge in the Friedel-Crafts alkylation of anilines is the reaction between the basic amino group and the Lewis acid catalyst.[3][4] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack.[5] The lone pair of electrons on the nitrogen atom of the amino group coordinates with the electron-deficient Lewis acid, leading to the formation of a salt.[5] This places a positive charge on the nitrogen, which then acts as a strong electron-withdrawing group, deactivating the ring.[3]

To circumvent this issue, the amino group can be protected, for example, by acetylation, prior to the alkylation step.[5] However, direct alkylation under specific conditions is also possible and is the focus of the protocol outlined below.

Visualizing the Mechanism

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 3. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. benchchem.com [benchchem.com]

Key chemical reactions involving 2-Isopropyl-6-methylaniline

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the principal chemical reactions involving this compound, a key intermediate in the synthesis of specialty chemicals. As a sterically hindered primary arylamine, its reactivity is uniquely influenced by the flanking alkyl groups, which dictate reaction pathways and product structures. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, key transformations—including condensation, diazotization, and N-heterocyclic carbene (NHC) formation—and its applications in the development of advanced ligands and complex molecules. Each section includes field-proven insights, detailed experimental protocols, and data summaries to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Steric Hindrance

This compound (CAS 5266-85-3) is an aromatic amine distinguished by the presence of a methyl and a bulky isopropyl group ortho to the primary amine.[1][2] This substitution pattern imparts significant steric shielding to the amine and the adjacent ring positions, a feature that is strategically exploited in modern chemistry. Unlike simpler anilines, the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack are tempered. This steric hindrance is not a limitation but a critical design element, enabling the synthesis of highly stable ligands, preventing undesirable side reactions, and providing a scaffold for creating specific three-dimensional molecular architectures. Its primary utility lies in its role as a precursor to N-heterocyclic carbene (NHC) ligands and Schiff base ligands, which are pivotal in catalysis and materials science.[3]

Industrial Synthesis: Friedel-Crafts Alkylation

The most common industrial synthesis of this compound involves the direct alkylation of o-toluidine with propylene, a classic example of a Friedel-Crafts alkylation reaction.[4] This process is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃).

Causality of Experimental Choices:

-

Catalyst: Aluminum trichloride is a potent Lewis acid that activates the propylene by forming a carbocation or a polarized complex, which then acts as the electrophile.

-

Temperature and Pressure: The reaction is conducted under elevated temperature (130-150°C) and pressure to maintain propylene in the liquid phase and achieve a sufficient reaction rate.[4]

-

Solvent and Workup: Toluene is used for dissolution after the reaction, and a careful quench with water is performed to deactivate the catalyst and separate the organic product from inorganic salts.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Reactor Setup: Charge a 1L high-pressure autoclave with o-toluidine (100g, 0.9 mol) and aluminum trichloride (133g, 1 mol). Seal the reactor and commence stirring.

-

Inerting: Purge the reactor by pressurizing with nitrogen gas to 0.2 MPa and venting. Repeat this process twice to ensure an inert atmosphere.

-

Alkylation Reaction: Introduce propylene into the autoclave to a pressure of 1.0 MPa. Heat the mixture to 140°C and maintain for 4-5 hours with continuous stirring.

-

Quench and Extraction: Cool the reactor to room temperature. Add toluene to dissolve the reaction mixture. Slowly drip water into the vessel to quench the catalyst. Transfer the mixture to a separatory funnel and wash with water until the aqueous layer is colorless.

-

Purification: Separate the upper organic layer containing the product. Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Table 1: Synthesis Parameters and Outcomes[4]

| Parameter | Value |

| Reactants | o-Toluidine, Propylene |

| Catalyst | Aluminum Trichloride (AlCl₃) |

| Temperature | 140°C |

| Pressure | 1.0 MPa |

| Reaction Time | 4 hours |

| Purity (Post-distillation) | >98.5% |

| Reported Yield | ~20% |

A zeolite-based catalytic system using an H-Y zeolite catalyst at 250°C has also been reported, offering an alternative synthetic route with higher conversion rates of o-toluidine.[5]

Caption: Industrial synthesis workflow for this compound.

Key Chemical Transformations

Condensation Reactions: Formation of Schiff Bases (Imines)

A cornerstone reaction of this compound is its condensation with aldehydes to form Schiff bases, or imines. These products are exceptionally important as bidentate or tridentate ligands for forming metal complexes.[6] The steric bulk of the aniline derivative ensures the stability of the resulting ligand and influences the coordination geometry of the metal center.

Causality of Experimental Choices:

-

Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants and the resulting imine product can often be isolated by precipitation or crystallization upon cooling.[7]

-

Catalyst: A drop of acid (e.g., sulfuric or acetic acid) can catalyze the dehydration step, though the reaction often proceeds without it.[8]

-

Reaction Conditions: Refluxing the mixture ensures the reaction goes to completion by providing the necessary activation energy for the dehydration step.

Experimental Protocol: Synthesis of a Schiff Base Ligand (Representative)[6][9]

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in 35 mL of anhydrous ethanol.

-

Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of 2-hydroxy-1-naphthaldehyde.

-

Reaction: Stir the mixture and reflux for 4 hours. The formation of a colored precipitate often indicates product formation.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the purified Schiff base ligand.

Diazotization and Azo Coupling

As a primary arylamine, this compound can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C).[9][10] The resulting diazonium salt is a versatile intermediate.

Key Subsequent Reactions:

-

Sandmeyer Reaction: The diazonium group can be replaced by halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.

-

Azo Coupling: The diazonium salt can act as an electrophile and attack activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds, which are important as dyes and pigments. The steric hindrance around the diazonium group will influence the rate and feasibility of the coupling reaction.

Caption: Key reaction pathways starting from the diazonium salt intermediate.

Application in Advanced Synthesis: N-Heterocyclic Carbene (NHC) Ligands

Perhaps the most significant application of this compound is as a building block for bulky N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have revolutionized catalysis, particularly in olefin metathesis and cross-coupling reactions. The bulky substituents provided by the aniline are essential for the stability and catalytic activity of the resulting metal-NHC complexes.[11]

The synthesis typically begins with a condensation reaction between two equivalents of the aniline and one equivalent of glyoxal, followed by subsequent cyclization and deprotonation steps.[3][12]

Experimental Protocol: Synthesis of an Imidazolium Salt Precursor (Representative)[13]

-

Diimine Formation: In a flask, dissolve this compound (20 mmol) in methanol. Add glyoxal (10 mmol, 40% aqueous solution) and a few drops of formic acid. Stir the mixture at room temperature for 15 hours. A precipitate of the diimine will form.

-

Cyclization: Collect the diimine and react it with paraformaldehyde and trimethylsilyl chloride to form the initial cyclic structure.

-

Salt Formation: Further reaction steps, typically involving heating with an acid, lead to the formation of the 1,3-bis(2-isopropyl-6-methylphenyl)imidazolium chloride salt. This salt is the direct precursor to the free NHC ligand.

-

Deprotonation (Carbene Generation): The NHC can be generated in situ or isolated by deprotonating the imidazolium salt with a strong base (e.g., potassium hydride).

References

- 1. 2-isopropyl-6-methyl-aniline | 5266-85-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Carbonyl Condensation Rxn & Amines [chem.latech.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Harnessing Steric Control: The Expanding Role of 2-Isopropyl-6-methylaniline in Advanced Organic Synthesis

An In-depth Technical Guide

Abstract

2-Isopropyl-6-methylaniline, a dissymmetrically substituted aromatic amine, has emerged as a crucial building block in modern organic synthesis. Its defining structural feature—a sterically encumbered amino group flanked by a bulky isopropyl and a smaller methyl group—provides a unique platform for exerting precise steric control in chemical transformations. This technical guide offers an in-depth exploration of the synthesis and multifaceted applications of this compound. We will delve into its pivotal role as a precursor to a new generation of sterically demanding ligands, particularly asymmetric N-heterocyclic carbenes (NHCs) and Schiff bases, and examine the profound impact of this steric architecture on the stability, selectivity, and activity of the resulting metal catalysts. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage steric effects to solve complex synthetic challenges.

Introduction: The Strategic Value of Steric Hindrance

In the intricate landscape of organic synthesis, the ability to control the three-dimensional space around a reactive center is paramount. Steric hindrance, often viewed as a challenge, can be strategically employed to direct reaction outcomes, enhance selectivity, and stabilize reactive species.[1] this compound (CAS 5266-85-3) is an exemplar of a molecule designed to harness steric effects.[2]

The strategic placement of a bulky isopropyl group and a methyl group ortho to the amine functionality creates a sterically crowded environment.[3] This dissymmetry is particularly valuable, offering a nuanced level of steric control that differs from symmetrically substituted anilines like 2,6-diisopropylaniline or 2,6-dimethylaniline.[4] This guide will illuminate how this unique structural motif is being exploited to forge new frontiers in catalysis, bioactive molecule synthesis, and materials science.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.24 g/mol | [6] |

| Appearance | Clear red to brown liquid | [5][7] |

| Boiling Point | 231-232 °C at 760 mmHg | [7] |

| Density | 0.944 - 0.957 g/cm³ | [5][7] |

| Refractive Index | n20/D 1.544 (lit.) | [5] |

| Flash Point | 97.8 °C | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the alkylation of o-toluidine with propylene, typically employing a Lewis acid or zeolite catalyst.[8][9] This electrophilic aromatic substitution targets the position ortho to the amine, activated by the electron-donating nature of the amino and methyl groups.

A common approach utilizes aluminum trichloride as a catalyst.[9] The reaction conditions are optimized to favor mono-isopropylation at the C6 position.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from methodologies described in the patent literature.[9]

Objective: To synthesize this compound from o-toluidine and propylene.

Materials:

-

o-Toluidine (e.g., 100g, 0.9 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (e.g., 133g, 1 mol)

-

Propylene gas

-

Nitrogen gas

-

Toluene

-

Deionized water

-

1L Autoclave reactor equipped with stirring and temperature/pressure controls

Procedure:

-

Reactor Charging: In a 1L autoclave, add o-toluidine (100g) and aluminum chloride (133g). Seal the reactor and begin stirring.[9]

-

Inerting: Purge the reactor with nitrogen gas 2-3 times to remove air and moisture.[9]

-

Pressurization: Introduce propylene gas into the reactor until a pressure of approximately 1 MPa is reached.[9]

-

Reaction: Heat the mixture to 140 °C. Maintain this temperature and pressure with continuous stirring for 4-5 hours.[9]

-

Cooling and Quenching: After the reaction period, cool the reactor to room temperature. Carefully and slowly add toluene, followed by the dropwise addition of water to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Add more water to dissolve the salts and separate the upper organic layer.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[9]

Expected Outcome: This method can produce this compound with a purity of over 98.5%.[9]

| Parameter | Condition | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid that activates the propylene for electrophilic attack on the o-toluidine ring.[9] |

| Temperature | 130-150 °C | Provides the necessary activation energy for the alkylation reaction.[9] |

| Pressure | ~1 MPa | Ensures a sufficient concentration of propylene is dissolved in the reaction medium.[9] |

| Reactant Ratio | Excess Propylene | Drives the reaction towards the desired product. |

Core Application: A Scaffold for Sterically Demanding Ligands

The primary synthetic utility of this compound lies in its role as a precursor to bulky ligands for transition metal catalysis. The steric shield it provides is instrumental in stabilizing low-coordinate metal centers, promoting key steps in catalytic cycles (like reductive elimination), and preventing catalyst dimerization or decomposition.[4][10]

Asymmetric N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have revolutionized catalysis due to their strong σ-donating properties and steric tuneability.[11][12] While symmetric NHCs like IMes (from 2,4,6-trimethylaniline) and IPr (from 2,6-diisopropylaniline) are ubiquitous, there is growing interest in asymmetric NHCs for stereoselective catalysis.[13][14] this compound is an ideal starting material for creating such ligands.

The synthesis involves the condensation of the aniline with glyoxal, followed by reaction with a formaldehyde equivalent and subsequent deprotonation to yield the free carbene, which can be trapped by a metal center.[14]

Caption: Synthetic workflow for an asymmetric Metal-NHC complex.

The resulting NHC ligand possesses a unique steric profile, with one side of the metal center shielded by a large isopropyl group and the other by a smaller methyl group. This asymmetry can create a chiral pocket around the metal, influencing the stereochemical outcome of catalytic reactions.

Schiff Base (Imine) Ligands

Schiff bases are versatile ligands formed through the condensation of a primary amine with an aldehyde or ketone.[15][16][17] They are readily synthesized and can coordinate to a wide variety of metal ions.[18][19] Using this compound as the amine component imparts significant steric bulk around the resulting imine nitrogen.

Experimental Protocol: General Synthesis of a Schiff Base Ligand

Objective: To synthesize a Schiff base from this compound and an aromatic aldehyde.

Materials:

-

This compound (1 equivalent)

-

Aromatic aldehyde (e.g., salicylaldehyde, 1 equivalent)

-

Ethanol (solvent)

-

Acid catalyst (e.g., a few drops of acetic acid, optional)

Procedure:

-

Dissolution: Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.[16]

-

Reaction: Add the acid catalyst, if needed. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.[18]

Caption: Formation of a sterically hindered metal-Schiff base complex.